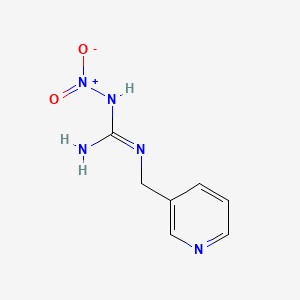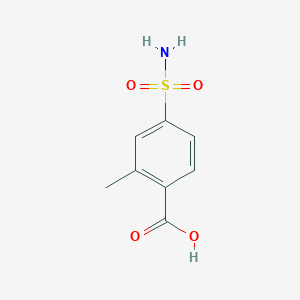
7-Methoxy-2-(methoxymethyl)-1H-1,3-benzodiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Methoxy-2-(methoxymethyl)-1H-1,3-benzodiazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-2-(methoxymethyl)-1H-1,3-benzodiazole typically involves the condensation of o-phenylenediamine with methoxy-substituted aldehydes under acidic conditions. One common method includes the use of methanol as a solvent and hydrochloric acid as a catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the benzimidazole ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale production.
化学反应分析
Types of Reactions
7-Methoxy-2-(methoxymethyl)-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of alkylated benzimidazole derivatives.
科学研究应用
7-Methoxy-2-(methoxymethyl)-1H-1,3-benzodiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antifungal, and antibacterial properties.
Industry: Utilized in the development of corrosion inhibitors and other industrial chemicals.
作用机制
The mechanism of action of 7-Methoxy-2-(methoxymethyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets. For example, in its role as an enzyme inhibitor, the compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This interaction can disrupt various biological pathways, leading to its therapeutic effects.
相似化合物的比较
Similar Compounds
- 4-methoxybenzimidazole
- 2-methoxymethylbenzimidazole
- 1H-benzimidazole
Uniqueness
7-Methoxy-2-(methoxymethyl)-1H-1,3-benzodiazole is unique due to the presence of both methoxy and methoxymethyl groups, which enhance its chemical reactivity and biological activity compared to other benzimidazole derivatives. This structural uniqueness allows for a broader range of applications and potential therapeutic uses.
属性
分子式 |
C10H12N2O2 |
|---|---|
分子量 |
192.21 g/mol |
IUPAC 名称 |
4-methoxy-2-(methoxymethyl)-1H-benzimidazole |
InChI |
InChI=1S/C10H12N2O2/c1-13-6-9-11-7-4-3-5-8(14-2)10(7)12-9/h3-5H,6H2,1-2H3,(H,11,12) |
InChI 键 |
VJHMQWFNOFVZBV-UHFFFAOYSA-N |
规范 SMILES |
COCC1=NC2=C(N1)C=CC=C2OC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Thieno[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B8718391.png)










